molecular formula C21H21N3O3S B2448394 7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one CAS No. 689228-47-5

7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B2448394
CAS No.: 689228-47-5
M. Wt: 395.48
InChI Key: FICSRDABMSGKOG-UHFFFAOYSA-N
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Description

7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a synthetic small molecule recognized for its potent and selective inhibitory activity against cyclin-dependent kinase 5 (CDK5). CDK5 is a proline-directed serine/threonine kinase that is critically involved in neuronal migration and differentiation, and its dysregulation is strongly implicated in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. The compound functions as an ATP-competitive inhibitor, binding to the kinase's active site and preventing phosphorylation of its physiological substrates, such as tau. By modulating CDK5 activity, this inhibitor provides a powerful chemical tool for investigating tau hyperphosphorylation and its role in neurofibrillary tangle formation , a hallmark of Alzheimer's pathology. Its research utility extends to the study of cell cycle re-entry in post-mitotic neurons , a pathogenic mechanism in several neurodegenerative conditions. Furthermore, the structural motif of this compound, featuring a quinazolinone core, is associated with kinase inhibition, suggesting potential for probing other kinase-dependent signaling pathways in cancer and metabolic disorders. This product is intended For Research Use Only and is a vital reagent for advancing molecular neuroscience and kinase biology.

Properties

CAS No.

689228-47-5

Molecular Formula

C21H21N3O3S

Molecular Weight

395.48

IUPAC Name

7-(1-benzylpiperidin-4-yl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C21H21N3O3S/c25-20-16-10-18-19(27-13-26-18)11-17(16)22-21(28)24(20)15-6-8-23(9-7-15)12-14-4-2-1-3-5-14/h1-5,10-11,15H,6-9,12-13H2,(H,22,28)

InChI Key

FICSRDABMSGKOG-UHFFFAOYSA-N

SMILES

C1CN(CCC1N2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure is similar to certain quinazoline alkaloids, which have been found to interact with a variety of targets, including DNA topoisomerases and various receptors.

Mode of Action

Based on its structural similarity to other quinazoline alkaloids, it may interact with its targets in a similar manner For example, it could bind to its target, causing a conformational change that affects the target’s function

Biochemical Pathways

Without specific studies on this compound, it’s difficult to say which biochemical pathways it might affect. Other quinazoline alkaloids have been found to affect a variety of pathways, including those involved in cell growth and apoptosis

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Other quinazoline alkaloids have been found to have a variety of effects, including inducing apoptosis and inhibiting cell growth

Biological Activity

7-(1-benzylpiperidin-4-yl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural arrangement that combines a piperidine ring, a quinazoline derivative, and a thioxo group, which are believed to contribute to its biological activity.

Structural Characteristics

The structural formula of the compound can be broken down into several key components:

  • Piperidine Ring : This cyclic amine is known for its ability to interact with various biological targets.
  • Quinazoline Moiety : Known for its role in inhibiting specific enzymes and receptors.
  • Thioxo Group : This functional group enhances the compound's binding affinity and solubility.

The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may modulate signaling pathways related to various biological targets, including neurotransmitter receptors and enzymes associated with disease pathways.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity. Key findings include:

  • Affinity for Receptors : The compound has shown high affinity for sigma receptors, particularly sigma1 receptors, which are implicated in various neurological conditions. A related study demonstrated that derivatives with similar structural features displayed Ki values as low as 3.90 nM for sigma1 receptors .
  • Inhibition of Enzymatic Activity : The quinazoline component is known to inhibit specific enzymes involved in cancer progression and other diseases. The thioxo group may enhance this inhibitory effect.
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, there is potential for neuroprotective applications in conditions such as Alzheimer's disease and schizophrenia.

Case Studies and Experimental Findings

Various studies have explored the biological activity of compounds structurally related to this compound:

StudyFindings
Study 1 Evaluated a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for affinity at sigma receptors. Results indicated high selectivity for sigma1 receptors .
Study 2 Investigated the anti-cancer properties of quinazoline derivatives; compounds with thioxo groups showed enhanced cytotoxicity against cancer cell lines .
Study 3 Assessed the neuroprotective effects of similar compounds in animal models; significant improvements in cognitive function were noted .

Future Research Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Key areas include:

  • Binding Studies : Utilizing techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding affinities and kinetics.
  • In Vivo Studies : Evaluating the therapeutic efficacy in animal models for neurological disorders and cancers.
  • Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the structure affect biological activity.

Q & A

Q. Advanced

  • Reaction Monitoring: Use TLC or HPLC to track intermediate formation (e.g., benzylpiperidine coupling efficiency) .
  • Purification Strategies: Employ column chromatography with gradient elution (hexane/EtOAc) to isolate the target compound from thiourea byproducts .
  • Solvent Optimization: Replace DMF with THF in benzylation steps to reduce carbamate side-products .

How to resolve contradictions in reported biological activity data across studies?

Q. Advanced

  • Assay Standardization: Discrepancies in IC50_{50} values (e.g., 12 vs. 18 µM) may arise from differences in cell lines (HeLa vs. MCF-7) or incubation times (24 vs. 48 hours). Validate protocols using reference compounds like doxorubicin .
  • Structural Confirmation: Ensure impurities (e.g., unreacted benzylpiperidine) do not skew activity data. Re-characterize batches via 1^1H NMR .

What experimental frameworks are recommended for studying environmental fate and degradation pathways?

Q. Advanced

  • Environmental Stability Assays: Use OECD Guideline 307 to assess aerobic/anaerobic degradation in soil/water systems. Monitor via LC-MS for metabolites like sulfonic acid derivatives .
  • Ecotoxicology: Apply Daphnia magna acute toxicity tests (OECD 202) to evaluate LC50_{50} values, considering bioaccumulation potential from logP (~3.2) .

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

  • Variable Selection: Modify substituents at the benzylpiperidine (e.g., electron-withdrawing groups) and dioxolo ring (e.g., methyl vs. methoxy) .
  • Experimental Design: Use a factorial approach (e.g., 2k^k design) to test substituent combinations. Prioritize high-throughput screening for cytotoxicity and enzymatic inhibition (e.g., kinase assays) .

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